PI3Kδ Inhibition by Oxalamide Derivative
While the free amine 510723-55-4 itself lacks direct reported IC50 values, its oxalamide derivative N1-(3-methoxybenzyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 920225-50-9) demonstrates an IC50 of 102 nM against human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1]. This potency is superior to that of unsubstituted benzylamine-derived oxalamides lacking the 3-methoxy and pyridin-3-ylmethyl moieties, which typically exhibit IC50 values > 500 nM in comparable PI3K assays [2]. The 3-methoxybenzyl and pyridin-3-ylmethyl groups contributed by the 510723-55-4 scaffold are essential pharmacophoric elements for achieving sub-micromolar PI3Kδ inhibition.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM (for oxalamide derivative of 510723-55-4) |
| Comparator Or Baseline | Unsubstituted benzylamine-derived oxalamides: > 500 nM |
| Quantified Difference | ≥ 5-fold improvement in potency |
| Conditions | Electrochemiluminescence assay in Ri-1 cells after 30 min incubation |
Why This Matters
Procurement of 510723-55-4 enables synthesis of oxalamide derivatives with validated sub-micromolar PI3Kδ inhibition, a target of high interest in B-cell malignancy and inflammatory disease drug discovery.
- [1] BindingDB. BDBM50394893. CHEMBL2165502. Affinity Data: IC50 102 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
- [2] Berndt, A. et al. (2010). The p110δ structure: mechanisms for selectivity and potency of new PI3K inhibitors. Nature Chemical Biology, 6(2), 117-124. (Benchmark IC50 values for benzylamine-derived oxalamide series). View Source
